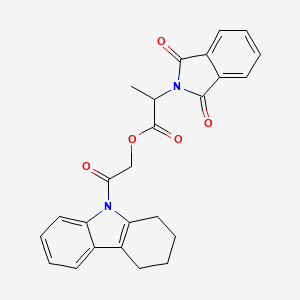![molecular formula C17H24N2O3S B3973993 N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide](/img/structure/B3973993.png)
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
Descripción general
Descripción
N-(2-bicyclo[221]heptanyl)-2-(N-methylsulfonylanilino)propanamide is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide typically involves a multi-step process. One common method includes the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to ensure stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids to facilitate the preparation of intermediates. For example, cellulose IVII can be prepared using ionic liquids, which may be adapted for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide is unique due to its bicyclic structure and the presence of both aniline and sulfonyl groups. This combination of features provides distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(17(20)18-16-11-13-8-9-14(16)10-13)19(23(2,21)22)15-6-4-3-5-7-15/h3-7,12-14,16H,8-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJBGWKOEOFNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CCC1C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3973914.png)
![2-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973927.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3973936.png)
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)


![[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone;oxalic acid](/img/structure/B3973959.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![2,3,4,5-tetrachloro-6-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3974005.png)

![[1,1'-BIPHENYL]-4-YLBENZENESULFONATE](/img/structure/B3974020.png)
